![molecular formula C12H10ClI3N2O3 B13762872 2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoylchloride CAS No. 58763-17-0](/img/structure/B13762872.png)
2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoylchloride
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Overview
Description
3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple iodine atoms and functional groups that contribute to its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride typically involves multiple steps, starting with the iodination of a benzene derivative. The introduction of acetyl and methylcarbamoyl groups is achieved through acylation reactions. The final step involves the chlorination of the benzoyl group to obtain the desired compound. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the conversion of functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its use as a contrast agent in medical imaging and its potential therapeutic properties.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride involves its interaction with specific molecular targets. The iodine atoms in the compound contribute to its high reactivity, allowing it to form strong bonds with target molecules. The acetyl and methylcarbamoyl groups enhance its solubility and facilitate its transport within biological systems. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 3-(Acetylamino)-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid
- 3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid
Uniqueness
3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and physical properties
Biological Activity
2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoylchloride, also known by its CAS number 58763-17-0, is a halogenated aromatic compound notable for its diverse biological activities. This article examines its synthesis, biological evaluations, and potential applications in medicinal chemistry.
- Molecular Formula : C₁₂H₁₀ClI₃N₂O
- Molecular Weight : 627.94 g/mol
- CAS Number : 58763-17-0
- Synonyms : 3-Acetamido-2,4,6-triiodo-5-(N-methylacetamido)benzoic acid
Synthesis
The synthesis of this compound involves multiple steps that typically include the introduction of iodine atoms onto the benzene ring and subsequent acylation reactions. The synthetic route may vary based on the desired purity and yield.
Anticancer Properties
Research has demonstrated that halogenated compounds like 2,4,6-Triiodo derivatives exhibit significant anticancer activity. A study highlighted the compound's ability to induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.3 | Induction of apoptosis |
SW480 (Colon) | 15.8 | G2/M cell cycle arrest |
A549 (Lung) | 10.5 | Modulation of mitochondrial pathways |
Cytotoxicity Studies
Cytotoxicity assays have shown that the compound exhibits selective toxicity towards tumor cells while sparing normal cells. Comparative studies indicate that the presence of iodine enhances lipophilicity and cellular uptake, contributing to its cytotoxic effects .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : It effectively halts the progression of cancer cells through the G2/M checkpoint.
- Inhibition of Proliferation : The compound disrupts cellular proliferation signals.
Case Studies
A significant case study involved the administration of this compound in vitro against various cancer types. The results indicated a dose-dependent response in tumor cell lines with substantial reductions in viability observed at higher concentrations.
Study Findings
In a controlled study involving human breast carcinoma cells (MCF-7), treatment with 2,4,6-Triiodo derivatives resulted in:
- A decrease in cell viability by approximately 70% at an IC50 value of 12.3 µM.
- Induction of apoptotic markers such as caspase activation and PARP cleavage.
Properties
CAS No. |
58763-17-0 |
---|---|
Molecular Formula |
C12H10ClI3N2O3 |
Molecular Weight |
646.38 g/mol |
IUPAC Name |
3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl chloride |
InChI |
InChI=1S/C12H10ClI3N2O3/c1-4(19)18(3)10-8(15)5(11(13)20)7(14)6(9(10)16)12(21)17-2/h1-3H3,(H,17,21) |
InChI Key |
VPHUZLLEWSPPPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)NC)I |
Origin of Product |
United States |
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